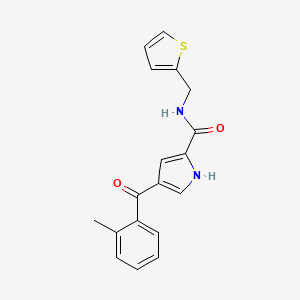

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

Description

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring substituted with a 2-methylbenzoyl group and a thienylmethyl group

Properties

IUPAC Name |

4-(2-methylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-12-5-2-3-7-15(12)17(21)13-9-16(19-10-13)18(22)20-11-14-6-4-8-23-14/h2-10,19H,11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJJCSWNNUCIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions One common method includes the acylation of a pyrrole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thienylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications that can lead to new chemical entities.

Biology

- Antimicrobial Activity : Research has shown that 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have indicated potential anticancer activity against various human cancer cell lines. The compound may induce apoptosis in cancer cells, providing a pathway for therapeutic applications.

Medicine

- Drug Development : The compound is being investigated for its potential use in drug development, particularly as a lead compound in the design of new anticancer agents. Its interaction with specific molecular targets suggests that it could play a role in modulating pathways involved in cancer progression.

Material Science

- Development of New Materials : The unique properties of this compound make it suitable for applications in creating materials with specific characteristics, such as improved thermal stability or enhanced electrical conductivity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Evaluation | Showed cytotoxic effects on breast and colon cancer cell lines; induced apoptosis. |

| Study C | Material Science | Developed composites incorporating this compound that exhibited enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-methylbenzoyl)-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide

- 4-(2-methylbenzoyl)-N-(2-pyridylmethyl)-1H-pyrrole-2-carboxamide

Uniqueness

4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.

Biological Activity

The compound 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can be represented as follows:

- Molecular Formula : C₁₈H₁₆N₂O₃S

- Molecular Weight : 320.39 g/mol

- IUPAC Name : 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₃S |

| Molecular Weight | 320.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticancer Properties

Research has indicated that pyrrole derivatives, including the compound , exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.

Case Study: In Vitro Anticancer Activity

In a study involving human cancer cell lines, the compound demonstrated:

- IC50 Values : Ranging from 10 to 30 µM across different cell lines.

- Mechanism : Induction of G1 phase cell cycle arrest and apoptosis via mitochondrial pathways.

Antimicrobial Effects

The compound has also shown promising results against various microbial strains. The antimicrobial activity was assessed using standard disc diffusion and broth microdilution methods.

Table 2: Antimicrobial Activity Against Selected Strains

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

The anti-inflammatory activity is attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Research Findings

Several studies have highlighted the pharmacological potential of pyrrole derivatives. A notable study published in PubMed demonstrated that similar compounds could effectively inhibit tumor growth in vivo models, suggesting a potential therapeutic application in oncology .

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms at the molecular level are essential for advancing its therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare thienylpyrrole derivatives like 4-(2-methylbenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization of γ-keto amides using reagents like Lawesson’s reagent. Secondary γ-keto amides (e.g., 4-oxo-N-propyl-4-(thiophen-2-yl)butanamide) undergo intramolecular cyclization to form thienylpyrroles, whereas tertiary analogs yield diverse products. Reaction optimization involves adjusting solvent polarity, temperature, and catalyst loading. Characterization via TLC and spectroscopic methods (NMR, IR) is critical to monitor progress and purity .

Q. How is structural confirmation achieved for pyrrole-2-carboxamide derivatives post-synthesis?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) identifies proton environments and carbon frameworks. IR spectroscopy confirms carbonyl (C=O) and amide (N–H) functional groups. X-ray crystallography resolves crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions), as demonstrated in polymorph studies of structurally similar compounds like 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide .

Q. What analytical techniques are used to assess purity and stability during synthesis?

- Methodological Answer : HPLC (≥98% purity criteria) and mass spectrometry (ESI-MS) validate molecular weight and purity. UV-visible spectroscopy monitors electronic transitions in aromatic systems, while TLC with fluorescent indicators tracks reaction progress. Accelerated stability studies (e.g., thermal stress at 40°C/75% RH) assess degradation pathways .

Advanced Research Questions

Q. How do structural modifications of the pyrrole core influence biological activity or receptor binding?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the pyrrole ring (e.g., methylbenzoyl groups) enhance lipophilicity and target engagement. For example, replacing the thienylmethyl group with biphenylmethyl in analogs increases AT₁ receptor affinity. Computational docking (e.g., AutoDock Vina) predicts binding poses, while in vitro assays (e.g., radioligand displacement) quantify affinity shifts .

Q. What computational strategies optimize reaction pathways for pyrrole-2-carboxamide synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, while machine learning (e.g., random forest models) predicts optimal solvent/reagent combinations from historical data. Feedback loops integrate experimental yields (e.g., 85–98% reported for similar syntheses) to refine simulations .

Q. How do polymorphic forms of pyrrole-2-carboxamides impact physicochemical properties?

- Methodological Answer : Polymorph screening (e.g., solvent evaporation, slurry conversion) identifies stable crystalline forms. Differential scanning calorimetry (DSC) detects melting point variations, while PXRD distinguishes lattice arrangements. For example, a second monoclinic polymorph of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide showed altered hydrogen-bonding networks but retained bioactivity, highlighting the need for form-specific characterization .

Q. What mechanistic insights explain the divergent reactivity of γ-keto amides in cyclization reactions?

- Methodological Answer : Secondary γ-keto amides favor 5-membered pyrrole formation due to lower steric hindrance, while tertiary analogs undergo competing reactions (e.g., keto-enol tautomerization). Isotopic labeling (¹⁸O) and kinetic studies (e.g., Eyring plots) elucidate rate-determining steps. For instance, Lawesson’s reagent promotes thionation of carbonyl groups, initiating cyclization via thioketene intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.